molecular formula C28H26N4O4 B2460771 3-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 896374-56-4

3-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2460771
CAS No.: 896374-56-4
M. Wt: 482.54
InChI Key: HZMUJYOJOWITOO-UHFFFAOYSA-N
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Description

3-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Studies on compounds structurally related to 3-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione have demonstrated promising antimicrobial properties. Synthesis and antimicrobial studies on derivatives of 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones showed notable antibacterial and antifungal activities, highlighting their potential as leads in the development of new antimicrobial agents (Ravi R. Vidule, 2011).

Antitumor and Anticancer Applications

The nitrogen-rich heterocyclic compounds, closely related to the query molecule, have been modified to create novel pharmaceutically active compounds. A series of novel quinazolinone derivatives with substituted quinoxalindione synthesized and evaluated for cytotoxic activity displayed significant cytotoxic activity against MCF-7 and HeLa cell lines, showcasing their potential as anticancer agents (Safoora Poorirani et al., 2018).

Analgesic Properties

Compounds derived from or similar to this compound have been studied for their anti-inflammatory and analgesic properties. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives exhibited promising anti-inflammatory and analgesic activities in experimental animals, indicating their usefulness in pain management (M. Mohamed et al., 2009).

Synthesis and Chemical Properties

Research into the synthesis of isatoic anhydride derivatives, a key component in the construction of compounds like this compound, provides insight into the methods for creating various nitrogen-containing heterocyclic structures. These compounds serve as building blocks for synthesizing quinazolines, quinazolones, and other bioactive molecules, highlighting their importance in medicinal chemistry (A. Bogdanov & V. Mironov, 2016).

Properties

IUPAC Name

3-[[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-19(33)21-10-12-23(13-11-21)30-14-16-31(17-15-30)26(34)22-8-6-20(7-9-22)18-32-27(35)24-4-2-3-5-25(24)29-28(32)36/h2-13H,14-18H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMUJYOJOWITOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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